(+)-Borneol

Description

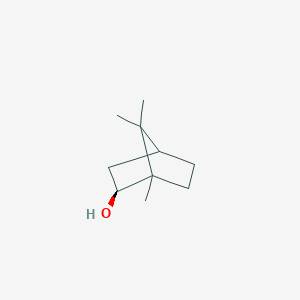

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGKSKDOIYIVQL-WEDXCCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Record name | BORNEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052143, DTXSID2058700 | |

| Record name | endo-Borneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Borneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], White to off-white crystals; piney camphoraceous aroma | |

| Record name | BORNEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borneol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Borneol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

212 °C | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

150 °F (60 °C) /closed cup/ | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol) | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Borneol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C | |

| Record name | Borneol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystals, White translucent lumps | |

CAS No. |

507-70-0, 464-43-7 | |

| Record name | BORNEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | endo-Borneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Borneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Borneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Borneol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | endo-Borneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Borneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BORNEOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D24LWT4FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORNEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M89NIB437X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Enduring Legacy of (+)-Borneol: A Technical Guide to its History, Discovery, and Application in Medicine

Abstract

(+)-Borneol, a bicyclic monoterpene, holds a significant position in the annals of traditional medicine, particularly in Traditional Chinese Medicine (TCM), where it has been utilized for centuries. This technical guide provides a comprehensive exploration of this compound, from its historical roots and discovery to its modern scientific validation and therapeutic potential. We delve into the chemical and physical properties of this compound, its traditional applications, and the molecular mechanisms that underpin its diverse pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for extraction, characterization, and biological evaluation, thereby bridging the gap between ancient wisdom and contemporary pharmaceutical science.

A Journey Through Time: The History of this compound in Traditional Medicine

The use of Borneol, known as Bing Pian (冰片) in TCM, is a practice steeped in history, with its first documented use dating back to the Tang Dynasty (618–907 AD).[1][2] Initially described in the Tang Materia Medica, it was recognized for its ability to "open the orifices," a concept in TCM referring to its capacity to resuscitate, clear the mind, and alleviate conditions of the central nervous system.[1][3]

Historically, natural this compound was a precious substance, primarily sourced from the resin of Dryobalanops aromatica, a tree native to Borneo and Sumatra, which gave the compound its name.[3][4] Its crystalline, ice-like appearance led to the name Bing Pian, meaning "ice slice."[5] Traditional practitioners valued its pungent, bitter taste and slightly cold nature, attributing to it the ability to clear heat, alleviate pain, and resolve swelling.[6]

Beyond its use as a single agent, this compound played a crucial role as a synergistic component in complex herbal formulations.[1][3] It was believed to enhance the therapeutic efficacy of other herbs by improving their penetration and delivery to target organs, a concept that has been validated by modern research on its ability to increase blood-brain barrier permeability.[1][3][7]

Table 1: Traditional Uses of this compound in Traditional Chinese Medicine

| Traditional Indication | Description of Use | Associated Meridians |

| Opening the Orifices | Used in cases of coma, fainting, and convulsions to restore consciousness.[3] | Heart, Spleen, Lungs[6] |

| Clearing Heat and Relieving Pain | Applied topically and internally for sore throat, mouth ulcers, and toothaches.[1] | Heart, Lungs[6] |

| Resolving Swelling and Promoting Healing | Used in external preparations for boils, carbuncles, and traumatic injuries. | Spleen[6] |

| Cardiovascular Health | Incorporated into formulas for chest pain and palpitations.[8][9] | Heart[6] |

| Respiratory Ailments | Utilized to clear nasal congestion and soothe coughs.[3] | Lungs[6] |

The Scientific Unveiling: Discovery and Characterization of this compound

The transition of this compound from a traditional remedy to a scientifically recognized chemical entity began in the 19th century.

-

1842: French chemist Charles Frédéric Gerhardt is credited with identifying and naming "camphre de Bornéo," or Borneo camphor.[2][4]

-

Late 19th Century: The structural elucidation of terpenes, including Borneol, progressed significantly, laying the groundwork for understanding its chemical nature.

-

Early 20th Century: The concept of stereochemistry, pioneered by scientists like Jacobus H. van 't Hoff and Joseph Le Bel, became crucial in understanding the different forms of Borneol.[10] It was recognized that Borneol exists as a pair of enantiomers, this compound and (-)-Borneol, and a diastereomer, Isoborneol.[4][11]

This understanding of its stereochemistry is critical, as the biological activity can differ between the enantiomers. Natural Borneol from Dryobalanops aromatica is primarily the (+)-enantiomer, also known as d-Borneol.[3]

Physicochemical Properties

This compound is a white, crystalline solid with a characteristic camphor-like odor.[12] It is a bicyclic monoterpene alcohol with the chemical formula C₁₀H₁₈O.[12]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₈O[12] |

| Molar Mass | 154.25 g/mol [12] |

| Appearance | White, crystalline solid[12] |

| Odor | Camphor-like[12] |

| Melting Point | 208 °C[4] |

| Boiling Point | 213 °C[4] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and chloroform.[4] |

| Optical Rotation | dextrorotatory |

Pharmacological Activities and Mechanisms of Action

Modern scientific investigation has substantiated many of the traditional claims surrounding this compound and has elucidated the molecular mechanisms underlying its therapeutic effects.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory activity, which is a cornerstone of its traditional use for pain and swelling. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5][13][14]

-

Mechanism: In inflammatory states, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as the enzyme cyclooxygenase-2 (COX-2).[13] this compound has been shown to prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[13][14]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Effects

The traditional use of this compound for conditions of the central nervous system is supported by its demonstrated neuroprotective properties.

-

Blood-Brain Barrier (BBB) Permeability: this compound can transiently and reversibly increase the permeability of the BBB.[7] This action is thought to be mediated by the modulation of tight junction proteins and the inhibition of efflux pumps like P-glycoprotein.[7][14] This property not only allows this compound itself to exert effects on the central nervous system but also enhances the delivery of other drugs to the brain.[1][7]

Caption: Mechanism of this compound in enhancing BBB permeability.

-

Anti-apoptotic and Antioxidant Activity: In models of cerebral ischemia, this compound has been shown to reduce neuronal apoptosis and oxidative stress.[15][16] It can decrease the expression of pro-apoptotic proteins and enhance the activity of endogenous antioxidant enzymes.[9][15]

Analgesic Effects

The pain-relieving properties of this compound are attributed to its interaction with ion channels and its anti-inflammatory actions. It has been shown to modulate the activity of Transient Receptor Potential (TRP) channels, which are involved in pain sensation.[17]

Experimental Protocols

This section provides detailed methodologies for the extraction, characterization, and biological evaluation of this compound.

Extraction and Purification of this compound from Cinnamomum camphora

This protocol describes a common method for obtaining this compound from the leaves of the Borneol-type camphor tree.

Materials:

-

Fresh or dried leaves of Cinnamomum camphora (Borneol-type)

-

Petroleum ether (boiling range 60-90 °C)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Sublimation apparatus

-

Recrystallization solvent (e.g., n-hexane or ethanol)

Procedure:

-

Preparation of Plant Material: Dry the Cinnamomum camphora leaves to a moisture content of ≤8% and grind them into a fine powder (e.g., to pass through a 60-mesh sieve).[18]

-

Solvent Extraction: a. Mix the powdered leaves with petroleum ether at a solid-to-liquid ratio of 1:35 (g/mL).[18] b. Extract the mixture at 48 °C for 2 hours with constant stirring.[18] c. Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the supernatant.[18]

-

Solvent Evaporation: a. Collect the supernatant and evaporate the petroleum ether using a rotary evaporator to obtain the crude extract.[18]

-

Purification by Sublimation: a. Heat the crude extract in a sublimation apparatus to purify the Borneol from less volatile impurities.[19][20]

-

Recrystallization: a. Dissolve the sublimated crystals in a minimal amount of hot n-hexane or ethanol.[19][21] b. Allow the solution to cool slowly to form high-purity this compound crystals.[21] c. Filter and dry the crystals.

Caption: Workflow for the extraction and purification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[22][23]

GC-MS Conditions:

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[23]

-

Injector Temperature: 210 °C.[23]

-

Oven Temperature Program: Start at an initial temperature, then ramp to a final temperature to ensure separation from other volatile compounds. A typical program might be: hold at 60 °C for 1 min, then increase to 145 °C at a rate of 30 °C/min.[24]

-

MS Ion Source Temperature: 280 °C.[23]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[23]

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of Borneol (e.g., m/z 95).[22][23]

Sample Preparation:

-

Prepare a stock solution of a this compound standard in a suitable solvent (e.g., hexane).

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve the extracted and purified sample in the same solvent to a known concentration.

-

Inject 1 µL of the sample and standards into the GC-MS system.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[8]

-

Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8] Include a vehicle control (no LPS, no Borneol) and a positive control (LPS only).

-

Nitrite Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent to each supernatant sample.[8] c. Measure the absorbance at 540 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the Borneol-treated groups to the LPS-only group.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This model is widely used to study the neuroprotective effects of compounds in ischemic stroke.

Animals:

Procedure:

-

Drug Administration: Administer this compound (e.g., by gavage) to the animals for a specified period (e.g., 3 days) prior to MCAO surgery.[15][16]

-

MCAO Surgery: a. Anesthetize the animal. b. Induce focal cerebral ischemia by occluding the middle cerebral artery with a filament for a defined duration (e.g., 1 hour), followed by reperfusion.[15][16][25]

-

Post-operative Care and Evaluation: a. Monitor the animals for recovery. b. Assess neurological deficits at various time points post-surgery using a standardized scoring system.[15][16] c. At the end of the experiment, sacrifice the animals and harvest the brains.

-

Infarct Volume Measurement: a. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. b. Quantify the infarct volume using image analysis software.[15][16]

-

Histological and Molecular Analysis: a. Perform immunohistochemistry or Western blotting on brain tissue to assess markers of apoptosis (e.g., TUNEL staining), inflammation (e.g., IL-1β, TNF-α), and neurogenesis.[13][15][16]

Conclusion and Future Perspectives

This compound stands as a remarkable example of a traditional medicine that has withstood the rigors of modern scientific scrutiny. Its rich history in TCM is now complemented by a growing body of evidence that elucidates its pharmacological activities and mechanisms of action. The anti-inflammatory and neuroprotective properties of this compound, coupled with its ability to enhance the permeability of the blood-brain barrier, make it a compound of significant interest for drug development.

Future research should focus on clinical trials to validate the preclinical findings in humans. Further investigation into the synergistic effects of this compound in combination with other therapeutic agents could lead to the development of novel and more effective treatments for inflammatory and neurodegenerative diseases. The optimization of drug delivery systems incorporating this compound also presents a promising avenue for enhancing the efficacy of a wide range of pharmaceuticals.

References

- [Reference to a general book on Traditional Chinese Medicine]

- Borneol, Artemesia and Moxa - Institute for Traditional Medicine. (URL: [Link])

- Ingredient: Borneol - Caring Sunshine. (URL: [Link])

- Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and N

- Additive Neuroprotective Effect of Borneol with Mesenchymal Stem Cells on Ischemic Stroke in Mice. (URL: [Link])

- Borneol's Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms. (URL: [Link])

- Additive Neuroprotective Effect of Borneol with Mesenchymal Stem Cells on Ischemic Stroke in Mice - PMC - PubMed Central. (URL: [Link])

- Borneol, Artemesia and Moxa - Institute for Traditional Medicine. (URL: [Link])

- Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability. (URL: [Link])

- BORNEOL | PDF | Gas Chromatography | Mass Spectrometry - Scribd. (URL: [Link])

- [Reference to a specific research paper on Borneol's analgesic effects]

- l-Borneol Exerted the Neuroprotective Effect by Promoting Angiogenesis Coupled With Neurogenesis via Ang1-VEGF-BDNF P

- (+)

- Role of borneol as enhancer in drug formul

- Borneol - American Chemical Society. (URL: [Link])

- Simultaneous determination of borneol and its metabolite in rat plasma by GC-MS and its application to pharmacokinetic study - PubMed. (URL: [Link])

- Synergic Effect of Borneol and Ligustrazine on the Neuroprotection in Global Cerebral Ischemia/Reperfusion Injury: A Region-Specificity Study - PMC - PubMed Central. (URL: [Link])

- CN103083939B - Method for extracting borneol camphor tree leaf crude extract and applied response surface methodology - Google P

- Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - ResearchG

- Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed. (URL: [Link])

- Determination of (-)-Borneol, Camphor and Isoborneol in Blumea balsamifera (L.) DC. Leave. (URL: [Link])

- Borneol - Wikipedia. (URL: [Link])

- [Reference to a review on Borneol's pharmacology]

- The Antibacterial and Anti-Inflammatory Potential of Cinnamomum camphora chvar. Borneol Essential Oil In Vitro - PubMed. (URL: [Link])

- Separation and purification procedure for natural borneol. The yield...

- [Reference to a paper on Borneol's antimicrobial activity]

- Analysis of medication rules and application characteristics of Chinese patent medicine containing borneol based on data mining - PubMed Central. (URL: [Link])

- The Methods of Preparation of Herb Formulas - Institute for Traditional Medicine. (URL: [Link])

- A new source of natural D-borneol and its characteristic - Academic Journals. (URL: [Link])

- D-Borneol | C10H18O | CID 6552009 - PubChem - NIH. (URL: [Link])

- Bing Pian (Borneol)

- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (URL: [Link])

- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. (URL: [Link])

- Who Discovered Stereochemistry? | The Science Blog - ReAgent Chemicals. (URL: [Link])

- 3.3: Stereochemistry of the Reaction - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. Role of borneol as enhancer in drug formulation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 4. Borneol - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Borneol? [synapse.patsnap.com]

- 6. Bing Pian (Borneol) - TCM Herb Information | Me & Qi [meandqi.com]

- 7. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol [mdpi.com]

- 9. Synergic Effect of Borneol and Ligustrazine on the Neuroprotection in Global Cerebral Ischemia/Reperfusion Injury: A Region-Specificity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reagent.co.uk [reagent.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. D-Borneol | C10H18O | CID 6552009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 16. Additive Neuroprotective Effect of Borneol with Mesenchymal Stem Cells on Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN103083939B - Method for extracting borneol camphor tree leaf crude extract and applied response surface methodology - Google Patents [patents.google.com]

- 19. asianpubs.org [asianpubs.org]

- 20. academicjournals.org [academicjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Simultaneous determination of borneol and its metabolite in rat plasma by GC-MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

- 25. Frontiers | l-Borneol Exerted the Neuroprotective Effect by Promoting Angiogenesis Coupled With Neurogenesis via Ang1-VEGF-BDNF Pathway [frontiersin.org]

The Botanical Treasury: A Technical Guide to the Natural Sources and Extraction of (+)-Borneol

Abstract

(+)-Borneol, a bicyclic monoterpenoid, holds significant value in the pharmaceutical and fragrance industries for its distinct aroma and diverse therapeutic properties. The increasing demand for natural sourcing necessitates a comprehensive understanding of its botanical origins and the scientific principles underpinning its efficient extraction and purification. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the primary natural sources of this compound and elucidating the methodologies for its extraction and purification. We will explore the causality behind experimental choices in steam distillation, solvent extraction, and supercritical fluid extraction, supported by detailed protocols and comparative data. Furthermore, this document provides a framework for the analytical validation of borneol purity, ensuring a holistic understanding from raw botanical material to a highly purified compound.

Introduction: The Significance of Natural this compound

Borneol is a chiral molecule existing as two enantiomers, this compound and (-)-borneol. The dextrorotatory form, this compound, is of particular interest due to its extensive use in traditional medicine and its specific sensory and physiological effects. The reliance on natural sources is paramount, as subtle differences in enantiomeric purity and the presence of synergistic botanical compounds can significantly influence its therapeutic efficacy and aromatic profile. This guide focuses exclusively on the sourcing and extraction of the naturally occurring (+)-enantiomer.

Principal Botanical Sources of this compound

The biosynthesis of this compound is a complex enzymatic process within select plant species. The concentration of this monoterpenoid can vary significantly based on the plant's genetics (chemotype), geographical location, and harvesting time. Three primary species are recognized as industrially significant sources.

Cinnamomum camphora (Borneol Chemotype)

The camphor tree, Cinnamomum camphora, exhibits distinct chemical variations, with the "borneol chemotype" being a crucial source for natural this compound. This specific chemotype, predominantly found in regions of China, has been selectively cultivated to maximize borneol content in its leaves. It is essential to distinguish this from other C. camphora chemotypes that may be rich in camphor or linalool. The Chinese Pharmacopoeia officially recognizes the borneol chemotype of C. camphora as a primary source for the production of natural D-borneol.

Dryobalanops aromatica (Borneo Camphor)

Historically, Dryobalanops aromatica, a large tree native to the rainforests of Borneo, Sumatra, and Peninsular Malaysia, was the original and most famous source of "Borneo camphor." this compound crystallizes in fissures of the tree trunk and can be collected as a crystalline exudate. While this source yields high-purity borneol, the slow growth of the tree and destructive harvesting methods have made it less sustainable for large-scale production. However, extraction from the leaves and exudates is still practiced.

Other Noteworthy Sources

While the aforementioned species are primary industrial sources, this compound is also found in the essential oils of various other plants, including several species of Artemisia, rosemary (Rosmarinus officinalis), and ginger (Zingiber officinale). However, the concentration in these sources is typically lower, making them less economically viable for the specific extraction of this compound.

Extraction Methodologies: From Biomass to Essential Oil

The extraction of this compound from its botanical matrix is a critical step that dictates the yield and initial purity of the product. The choice of method is influenced by the starting material, desired purity, scalability, and economic considerations.

Steam Distillation: The Industry Standard

Steam distillation is the most common and commercially established method for extracting essential oils rich in borneol. This technique is particularly effective for separating volatile compounds like borneol from non-volatile plant matter.

Principle of Operation: The process leverages the principle of co-distillation. When steam is passed through the plant material, it lowers the boiling point of the volatile compounds. The steam carries the borneol-rich vapors to a condenser, where they are cooled and returned to a liquid state. Due to the immiscibility of essential oils with water, the borneol-rich oil phase can be easily separated from the aqueous phase (hydrosol).

Experimental Protocol: Steam Distillation of Cinnamomum camphora Leaves

-

Material Preparation: Freshly harvested leaves of Cinnamomum camphora (borneol chemotype) are coarsely chopped to increase the surface area for efficient steam penetration.

-

Apparatus Setup: A distillation flask is filled with the prepared leaves and water is added to just cover the plant material. The flask is connected to a steam generator (or heated directly) and a condenser. A collection vessel is placed at the outlet of the condenser.

-

Distillation: Steam is passed through the plant material. The distillation is carried out for a period of 2-4 hours. The optimal distillation time is a balance between maximizing yield and minimizing energy consumption.

-

Collection: The distillate, a biphasic mixture of essential oil and water, is collected.

-

Separation: The essential oil, being less dense than water, will form a layer on top. This is separated using a separatory funnel.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Causality in Protocol Design: The choice of coarsely chopping the leaves is a deliberate balance; too fine a powder can lead to clumping and impede steam flow, while whole leaves would result in inefficient extraction. The 2-4 hour distillation period is empirically determined to capture the majority of the volatile borneol without initiating the degradation of other thermolabile compounds.

Solvent Extraction: An Alternative Approach

Solvent extraction offers an alternative for obtaining borneol, particularly for research-scale applications or when targeting a broader spectrum of phytochemicals.

Principle of Operation: This method relies on the differential solubility of borneol in a specific organic solvent. The plant material is macerated in the solvent, which dissolves the target compound. The solvent is then evaporated to yield a concentrated extract.

Experimental Protocol: Solvent Extraction of Blumea balsamifera

-

Material Preparation: Dried and powdered leaves of Blumea balsamifera are used. Drying prevents the co-extraction of water.

-

Maceration: The powdered leaves are soaked in a suitable solvent (e.g., ethanol, hexane, or diethyl ether) in a sealed container for 24-48 hours with occasional agitation.

-

Filtration: The mixture is filtered to separate the solid plant residue from the solvent containing the dissolved compounds.

-

Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure. This leaves behind a crude extract rich in borneol.

-

Further Purification: The crude extract typically requires further purification steps, such as chromatography, to isolate pure borneol.

Causality in Protocol Design: The choice of solvent is critical. Hexane, being non-polar, will selectively extract non-polar compounds like borneol, while ethanol, being more polar, will extract a wider range of compounds. The use of a rotary evaporator is crucial for gentle removal of the solvent without degrading the borneol.

Supercritical Fluid Extraction (SFE): The Green Technology

Supercritical fluid extraction, particularly using carbon dioxide (CO2), is a modern, environmentally friendly technique that offers high selectivity and yields a solvent-free extract.

Principle of Operation: A supercritical fluid is any substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist. Supercritical CO2 has liquid-like density and solvating power, but gas-like viscosity and diffusivity, making it an excellent solvent for non-polar molecules like borneol. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds.

Experimental Protocol: Supercritical CO2 Extraction of Borneol

-

Material Preparation: Dried and ground plant material is packed into an extraction vessel.

-

System Pressurization and Heating: The system is pressurized with CO2 and heated to bring the CO2 to its supercritical state (e.g., 11 MPa and 40°C).

-

Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the borneol.

-

Separation: The pressure is then reduced in a separator vessel, causing the CO2 to return to its gaseous state and lose its solvating power. The borneol precipitates out and is collected.

-

CO2 Recycling: The gaseous CO2 is re-pressurized and recycled back into the system.

Causality in Protocol Design: The specific pressure and temperature are optimized to maximize the solubility of borneol while minimizing the co-extraction of undesirable compounds. The recycling of CO2 makes this a sustainable and cost-effective method on an industrial scale.

Purification of this compound from Crude Extracts

The crude extracts obtained from the initial extraction processes are complex mixtures. Further purification is necessary to achieve the high purity required for pharmaceutical and fine fragrance applications.

Fractional Distillation

For essential oils obtained via steam distillation, fractional distillation is an effective method to separate borneol from other components with different boiling points.

Principle of Operation: This technique separates compounds based on their differences in volatility. The mixture is heated, and the vapor phase becomes enriched in the more volatile components. By using a fractionating column, multiple successive distillations are effectively carried out, leading to a high degree of separation.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds like borneol.

Principle of Operation: The crude borneol is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of borneol decreases, and it crystallizes out, leaving impurities behind in the solvent.

Experimental Protocol: Recrystallization of Borneol

-

Solvent Selection: A suitable solvent is chosen in which borneol is highly soluble at high temperatures and poorly soluble at low temperatures (e.g., petroleum ether, ethanol).

-

Dissolution: The crude borneol is dissolved in a minimum amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly, promoting the formation of pure crystals.

-

Isolation of Crystals: The crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried to remove any residual solvent.

Causality in Protocol Design: The slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Using a minimal amount of hot solvent maximizes the yield of the recrystallized product.

Comparative Analysis of Extraction Methods

The choice of extraction method has a significant impact on the yield and purity of the final product. The following table summarizes typical data for different methods.

| Extraction Method | Plant Source | Typical Yield of Essential Oil (%) | Borneol Content in Oil (%) | Purity after Purification (%) |

| Steam Distillation | Cinnamomum camphora | 1.0 - 2.5 | 60 - 85 | >98 |

| Solvent Extraction | Blumea balsamifera | 3.0 - 5.0 (crude extract) | 10 - 25 | >97 |

| Supercritical CO2 Extraction | Dryobalanops aromatica | 0.5 - 1.5 | 65 - 90 | >99 |

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and concentration of borneol in essential oils and extracts are typically determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Operation: GC separates the volatile components of a mixture based on their partitioning between a stationary phase in a capillary column and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.

Experimental Protocol: GC-MS Analysis of Borneol

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane). An internal standard may be added for accurate quantification.

-

Injection: A small volume of the diluted sample is injected into the GC.

-

Separation: The sample is vaporized and carried through the capillary column by an inert gas (e.g., helium). The column temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.

-

Detection and Identification: The separated compounds are detected by the MS. The resulting mass spectrum is compared to a library of known spectra to identify borneol and other components.

-

Quantification: The area of the borneol peak in the chromatogram is proportional to its concentration.

Visualizing the Workflow

Diagram 1: Extraction and Purification Workflow

Caption: Workflow for this compound Extraction and Purification.

Diagram 2: Biosynthesis of Borneol

Caption: Simplified Biosynthetic Pathway of this compound.

Conclusion

The efficient and sustainable production of high-purity this compound is intrinsically linked to a deep understanding of its natural sources and the scientific principles governing its extraction and purification. This guide has provided a technical framework for researchers and industry professionals, detailing the most relevant botanical sources and outlining the key methodologies for isolation and refinement. The choice of an appropriate extraction and purification strategy is a multi-faceted decision, balancing considerations of yield, purity, cost, and environmental impact. As the demand for natural this compound continues to grow, the optimization of these processes, coupled with rigorous analytical validation, will be paramount in ensuring a consistent supply of this valuable natural product.

References

- Chen, L., Su, J., Li, L., Li, B., & Li, W. (2011). A new source of natural D-borneol and its characteristic. Journal of Medicinal Plants Research, 5(16), 3440-3447. [Link]

- He, H. C., Deng, L. Y., He, K. D., & Chen, Q. W. (2016). Research of Supercritical CO2 Fluid Refined Natural Borneol. American Journal of Plant Sciences, 7(13), 1794-1801. [Link]

- Wang, Y., Wang, A., Tian, H., Wang, H., & Zou, C. (2014). A green and solvent-free process for preparation of high-purity (–)-borneol from leaves of Blumea balsamifera (L) DC. Tropical Journal of Pharmaceutical Research, 13(1), 41-46. [Link]

- Zheng, H., Liao, S., Fan, G., Wang, Z., Chen, S., & Si, H. (2019). Extraction of Cinnamomum camphora Essential Oil by Steam Distillation and Its Antifungal Activity. Chemistry and Industry of Forest Products, 39(3), 108-114. [Link]

- Le, T. H., Le, V. M., Mai, D. T., Do, T. H., Nguyen, T. P., & Le, T. H. (2016). Determination of borneol and other chemical compounds of essential oil of Dryobalanops aromatica exudate from Malaysia. Tropical Journal of Pharmaceutical Research, 15(6), 1293-1298. [Link]

- Liu, X., Zhang, X., Guo, X., Gong, S., Jiang, X., Fu, Y., & Luo, L. (2014). Multivariate Analyses of Volatile Chemical Composition in Leaves of Different Cinnamomum camphora Chemotypes. Chinese Bulletin of Botany, 49(1), 69-77.

- Pu, X., Liu, Y., Zhang, Z., Tan, M., & Zhang, Y. (2021). Metabolism and transcriptome profiling provides insight into the genes and transcription factors involved in monoterpene biosynthesis of borneol chemotype of Cinnamomum camphora induced by mechanical damage. PeerJ, 9, e11465. [Link]

- Wang, Y., Wang, A., Tian, H., Wang, H., & Zou, C. (2013). Determination of (-)-Borneol, Camphor and Isoborneol in Blumea balsamifera (L.) DC. Leaves by Simultaneous Ultrasonic and Microwave Assisted Extraction and Gas Chromatography. Asian Journal of Chemistry, 25(18), 10257-10260.

- Xu, Y., Qin, J., Wang, P., Li, Q., Yu, S., Zhang, Y., & Wang, Y. (2020). Optimization and Characterization of Microwave-Assisted Hydro-Distillation Extraction of Essential Oils from Cinnamomum camphora Leaf and Recovery of Polyphenols from Extract Fluid. Molecules, 25(14), 3243. [Link]

- Zhang, Z., Ma, Z., Fu, M., & Su, J. (2024). Clustering Analysis of Natural D-borneol Resource Plants Based on Simple Sequence Repeat (SSR) Markers, Leaf Morphology, and Chemical Composition. Biochemical Genetics, 62(1), 1-22.

chemical synthesis pathways for enantiopure (+)-Borneol

An In-depth Technical Guide to the Chemical Synthesis of Enantiopure (+)-Borneol

Abstract

This compound, a chiral bicyclic monoterpenoid alcohol, is a molecule of significant interest in the pharmaceutical and fragrance industries. Its applications range from being a key component in traditional Chinese medicine to acting as a chiral auxiliary in modern asymmetric synthesis.[1][2] The biological activity of borneol is stereospecific, necessitating the production of the enantiopure (+)-isomer. This technical guide provides a comprehensive overview of the principal chemical pathways for synthesizing enantiopure this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, stereochemical control, and practical execution of three core strategies: the thermodynamically controlled reduction of (+)-camphor, the industrial synthesis from (+)-α-pinene, and emerging green biocatalytic methods.

Strategic Overview: The Challenge of Stereocontrol

The synthesis of this compound presents a classic problem in stereoselective synthesis. The target molecule is one of four possible stereoisomers (enantiomers (+)- and (-)-Borneol, and their diastereomers (+)- and (-)-Isoborneol). The core of the challenge lies in controlling the reduction of a prochiral carbonyl group within a rigid, sterically demanding bicyclo[2.2.1]heptane framework. The hydroxyl group in borneol occupies the endo position, which is sterically more hindered than the alternative exo position of its diastereomer, isoborneol. Successful synthesis, therefore, depends on reaction pathways that can overcome kinetic preferences to favor the thermodynamically more stable, yet sterically less accessible, endo product.

Caption: Core strategies for the synthesis of this compound.

Pathway I: Stereoselective Reduction of (+)-Camphor

The most direct route to this compound is the reduction of its corresponding ketone, (+)-camphor. However, this reaction is a delicate interplay of kinetics versus thermodynamics, where the choice of reducing agent dictates the diastereomeric outcome.

Mechanistic Causality: Endo vs. Exo Attack

The carbonyl carbon of camphor can be attacked by a hydride reagent from two distinct faces:

-

Endo Attack: The hydride approaches from the less sterically hindered face, underneath the two-carbon bridge. This is the kinetically favored pathway and leads to the exo alcohol, (-)-Isoborneol .[3][4][5]

-

Exo Attack: The hydride approaches from the more sterically hindered "top" face, which is shielded by the gem-dimethyl group on the one-carbon bridge. This is the kinetically disfavored pathway but leads to the thermodynamically more stable endo alcohol, This compound .[3][6]

The common laboratory reducing agent, sodium borohydride (NaBH₄), is small and reactive, leading to an irreversible, kinetically controlled reaction that overwhelmingly favors the formation of isoborneol.[2][4][7] To achieve the desired this compound, a reversible, thermodynamically controlled process is required.

Caption: Diastereoselectivity in the reduction of (+)-Camphor.

The Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is the classic method for selectively producing this compound from (+)-camphor.[2] It utilizes an aluminum alkoxide, typically aluminum isopropoxide, in an alcohol solvent like isopropanol. The reaction is fully reversible, allowing the product mixture to equilibrate to the most thermodynamically stable isomer, which is the desired endo alcohol, this compound.

| Parameter | NaBH₄ Reduction[4] | MPV Reduction[2][8] |

| Control | Kinetic | Thermodynamic |

| Reversibility | Irreversible | Reversible |

| Major Product | Isoborneol (~85%) | Borneol (~85-95%) |

| Minor Product | Borneol (~15%) | Isoborneol (~5-15%) |

| Conditions | Mild (Methanol, RT) | Harsher (Refluxing Alcohol) |

Table 1: Comparison of Reducing Agent Selectivity for (+)-Camphor.

Experimental Protocol: MPV Reduction of (+)-Camphor

This protocol is a representative procedure synthesized from established principles of the MPV reduction.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to exclude moisture.

-

Reagents: To the flask, add (+)-camphor (1.0 eq), anhydrous isopropanol (as solvent), and freshly sublimed aluminum isopropoxide (Al(Oi-Pr)₃, ~1.2 eq).

-

Reaction: Gently heat the mixture to a reflux. The reaction progress can be monitored by Gas Chromatography (GC) to observe the conversion of camphor and the ratio of borneol to isoborneol. The reaction is typically allowed to proceed for several hours to ensure equilibrium is reached.

-

Workup: After cooling, the reaction is quenched by the slow addition of dilute sulfuric acid or aqueous HCl to hydrolyze the aluminum salts.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by sublimation or recrystallization from a suitable solvent like n-hexane to yield pure this compound.[9][10]

Pathway II: Industrial Synthesis from (+)-α-Pinene

The most common industrial route for producing synthetic borneol starts from α-pinene, a readily available terpene from turpentine oil.[11][12] This multi-step process leverages a classic carbocation rearrangement.

Mechanistic Pathway: Esterification and Saponification

The synthesis involves two primary stages:

-

Esterification: (+)-α-Pinene is treated with an acid, often anhydrous oxalic acid or acetic acid, in the presence of a solid acid catalyst (e.g., sulfated zirconia, zirconium sulfate).[13][14][15] The acid protonates the double bond of α-pinene, inducing a Wagner-Meerwein rearrangement to form a bornyl carbocation. This cation is then trapped by the conjugate base of the acid to form a bornyl ester (e.g., dibornyl oxalate).[13][14]

-

Saponification: The crude bornyl ester is then hydrolyzed under basic conditions, typically using an aqueous solution of sodium hydroxide (NaOH), to cleave the ester and liberate borneol.[14][15]

Caption: Workflow for the synthesis of this compound from (+)-α-Pinene.

Experimental Protocol: α-Pinene to Borneol

This protocol is adapted from published industrial methods.[14][15][16]

-

Esterification:

-

Charge a reaction vessel with (+)-α-pinene, anhydrous oxalic acid (molar ratio of α-pinene to oxalic acid is typically 1:0.4), and a solid superacid catalyst (e.g., SO₄²⁻/TiO₂–La³⁺, 1-50% by weight of α-pinene).[14][15]

-

Heat the stirred mixture to 60-100°C for 1-10 hours.[14][15]

-

After the reaction, cool the mixture and recover the catalyst by filtration.

-

Remove any unreacted light oils from the filtrate via vacuum or steam distillation to obtain crude dibornyl oxalate.[15]

-

-

Saponification:

-

Add an aqueous solution of NaOH (~20% w/w) to the crude dibornyl oxalate.

-

Heat the mixture with stirring at approximately 80°C for 1 hour to ensure complete hydrolysis.[14]

-

-

Isolation and Purification:

| Parameter | Value[14] |

| Reactants | α-pinene, Oxalic Acid |

| Catalyst | SO₄²⁻/TiO₂–La³⁺ |

| Optimal Temperature | 80°C |

| α-Pinene Conversion | >99% |

| Borneol Yield | ~60% |

Table 2: Typical Reaction Parameters for the α-Pinene Route.

Pathway III: Green Synthesis via Biocatalysis

Modern synthetic efforts are increasingly focused on sustainability and "green" chemistry. Biocatalysis offers a highly selective and environmentally benign route to enantiopure this compound.

Principle: Enzymatic Stereoselectivity

This approach utilizes isolated enzymes or whole-cell systems containing borneol dehydrogenase (BDH) to perform the stereospecific reduction of (+)-camphor.[1] These enzymes exhibit exquisite control over stereochemistry, often yielding products with very high diastereomeric and enantiomeric excess. The process requires a hydride source, typically the cofactor NADPH, which must be regenerated in a catalytic cycle for the process to be economical.

Whole-Cell Biocatalysis with Cofactor Regeneration

A recent study demonstrated a highly effective system using engineered Arabidopsis lyrata borneol dehydrogenase (AlBDH) expressed in a whole-cell biocatalyst.[1] This system cleverly uses isopropanol as a sacrificial reductant to regenerate the essential NADPH cofactor, making the process scalable and cost-effective.

Sources

- 1. Green whole-cell biocatalysis: compartmentalized engineering of borneol dehydrogenase for stereoselective synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Borneol - Wikipedia [en.wikipedia.org]

- 3. cerritos.edu [cerritos.edu]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. odinity.com [odinity.com]

- 6. youtube.com [youtube.com]

- 7. studylib.net [studylib.net]

- 8. WO2016119270A1 - Method of preparing high-purity borneol from camphor, camphor reduction product, and borneo camphor - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. Camphor - Wikipedia [en.wikipedia.org]

- 12. Metabolic engineering of the borneol and camphor degradation pathways in Pseudomonas to produce optically pure bicyclic monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. CN101318880A - A green synthesis process of borneol - Google Patents [patents.google.com]

- 16. CN103483152A - Process for producing borneol by adopting alpha-pinene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of (+)-Borneol for Research Applications

Introduction: Unveiling the Potential of a Bicyclic Monoterpenoid

(+)-Borneol, a naturally occurring bicyclic monoterpenoid alcohol, has garnered significant attention within the scientific community for its diverse applications, ranging from traditional medicine to modern drug delivery systems and asymmetric synthesis.[1] Its unique rigid, chiral structure underpins its utility as a versatile molecule in pharmaceutical and chemical research. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its characteristics. We will delve into the causality behind experimental choices for its characterization and provide field-proven insights to empower your research endeavors.

Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in various solvents, its stability, and its interactions with other molecules.

Structural and General Properties

This compound, systematically named (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, possesses a distinct camphor-like odor and exists as a white, crystalline solid at room temperature.[2] Its rigid bicyclic structure and the presence of a hydroxyl group in the endo position are key to its chemical reactivity and biological activity.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₈O | [2] |

| Molecular Weight | 154.25 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Odor | Pungent, camphor-like | [2][3] |

| CAS Number | 464-43-7 | [4] |

| PubChem CID | 6552009 | [2] |

Thermal Properties

The thermal behavior of this compound is critical for its handling, storage, and formulation. Its melting and boiling points are key indicators of its purity and physical state under different temperature regimes.

| Property | Value | Source(s) |

| Melting Point | 206-209 °C | [4][5] |

| Boiling Point | 210-213 °C | [2][6] |

These relatively high values for a molecule of its size are attributed to the compact and symmetrical nature of its bicyclic structure, which allows for efficient crystal packing.

Solubility Profile

The solubility of this compound is a crucial parameter for its application in drug formulation and as a reagent in chemical synthesis. Its solubility is dictated by the interplay between its nonpolar bicyclic core and the polar hydroxyl group.

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble (approx. 0.74 g/L at 25 °C) | [7] |

| Ethanol | Soluble | [6][8] |

| Chloroform | Soluble | [8] |

| Methanol | Soluble | [8] |

| Ether | Soluble | [6] |

| Acetone | Soluble | [9] |

| Benzene | Soluble | [9] |

| Toluene | Soluble | [9] |

The hydroxyl group allows for hydrogen bonding with polar solvents, while the hydrophobic terpene backbone facilitates dissolution in nonpolar organic solvents.[10]

Spectroscopic Elucidation: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. Each method provides a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

-

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for its methyl groups and the protons on the bicyclic ring. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. A recent study provided complete assignments of the ¹H NMR chemical shifts for borneol in various deuterated solvents.[4][6][8][11][12]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Detailed assignments for the ¹³C NMR spectrum of borneol are available in the literature, which are crucial for structural confirmation.[4][6][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.[14]

-

C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkane structure.[14]

-

C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹, indicating the C-O single bond of the alcohol.

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) mass spectrometry, this compound typically exhibits:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 154), although it may be weak due to the molecule's propensity to fragment.

-

Major Fragmentation Peaks: Common fragments arise from the loss of water (M-18), a methyl group (M-15), and other characteristic cleavages of the bicyclic ring system. The fragmentation pattern is a key identifier for the borneol scaffold.[16][17]

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, standardized protocols for determining the physicochemical properties of this compound are essential.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting transition.

Figure 1: Workflow for Melting Point Determination by DSC.

Causality: The use of an inert atmosphere prevents oxidation of the sample at elevated temperatures. A controlled heating rate ensures thermal equilibrium and accurate determination of the transition temperature.[18][19][20]

Quantitative Determination of Solubility by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the solubility of a compound in a specific solvent.

Principle: A saturated solution of the compound is prepared, filtered, and then the concentration of the dissolved compound is determined by HPLC with UV detection, by comparing its peak area to a standard calibration curve.

Figure 2: Workflow for Quantitative Solubility Determination by HPLC.

Causality: Equilibration for an extended period ensures that a true saturated solution is formed. Filtration removes any undissolved solid, which would otherwise lead to an overestimation of solubility.[10][21][22][23]

Measurement of Specific Optical Rotation by Polarimetry

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a characteristic property.

Principle: A solution of the compound with a known concentration is placed in a polarimeter, and the angle of rotation of plane-polarized light is measured.

Figure 3: Workflow for Measuring Specific Optical Rotation.

Causality: The specific rotation is standardized to a path length of 1 decimeter and a concentration of 1 g/mL to allow for comparison between different measurements and compounds. The temperature and wavelength of the light source must be specified as they can influence the rotation.[3][24][25][26][27]

Applications in Research and Development

The unique physicochemical properties of this compound make it a valuable molecule in several research areas.

Drug Delivery and Pharmacokinetics

This compound is increasingly being investigated for its ability to enhance the permeability of biological barriers, such as the blood-brain barrier (BBB).[1][28] This "orifice-opening" effect, as described in traditional Chinese medicine, is attributed to its lipophilic nature and its ability to modulate tight junction proteins and efflux transporters.[28] Its co-administration can improve the brain delivery of various drugs.[28] Pharmacokinetic studies have shown that borneol is rapidly absorbed and distributed in the brain after oral or intranasal administration.

Chiral Auxiliary in Asymmetric Synthesis

The rigid chiral scaffold of this compound makes it an excellent starting material and chiral auxiliary in asymmetric synthesis. The hydroxyl group can be readily derivatized to introduce other functionalities, and the steric bulk of the bicyclic system can effectively control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Safety and Handling

This compound is a flammable solid and should be handled with appropriate safety precautions.[5][11] It is incompatible with strong oxidizing agents.[13] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated area, wearing appropriate personal protective equipment.

Conclusion

This technical guide has provided a comprehensive examination of the physicochemical properties of this compound, from its fundamental characteristics to detailed experimental protocols for their determination. By understanding these properties, researchers can better harness the potential of this versatile molecule in drug development, chemical synthesis, and other scientific applications. The provided methodologies and the rationale behind them are intended to ensure the generation of reliable and reproducible data, fostering scientific integrity and advancing research.

References

- Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific

- 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. [Link]

- Borneol. PubChem. [Link]

- Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific

- Using information from your IR spectra for borneol, camphor, and isoborneol, answer the following questions. Brainly. [Link]

- (PDF) H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol.

- Borneol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

- Dielectric and Thermodynamic Study of Camphor and Borneol Enantiomers and their Binary Systems.

- Interpretation of mass spectra. SlidePlayer. [Link]

- Using a Polarimeter to Measure Specific Rot

- Optical activity and the use of the polarimeter. University of Calgary. [Link]

- Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denatur

- Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

- How to measure solubility for drugs in oils/emulsions?

- how can i test the solubility in hplc please ?

- Optical Rotation, Optical Activity, and Specific Rot

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

- Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. [Link]